REACTION_CXSMILES
|
[I-].[CH:2]([O:5][C:6]1[C:7]([N+:20]([O-])=O)=[CH:8][C:9]([CH3:19])=[C:10]([C:12]2[CH:17]=[CH:16][N+:15]([CH3:18])=[CH:14][CH:13]=2)[CH:11]=1)([CH3:4])[CH3:3].[BH4-].[Na+].C(O)(C(F)(F)F)=O>CO.O=[Pt]=O>[CH:2]([O:5][C:6]1[CH:11]=[C:10]([CH:12]2[CH2:13][CH2:14][N:15]([CH3:18])[CH2:16][CH2:17]2)[C:9]([CH3:19])=[CH:8][C:7]=1[NH2:20])([CH3:4])[CH3:3] |f:0.1,2.3|
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Name
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4-(5-Isopropoxy-2-methyl-4-nitro-phenyl)-1-methyl-pyridinium iodide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C(C)(C)OC=1C(=CC(=C(C1)C1=CC=[N+](C=C1)C)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the reaction is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After this addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the slow addition of 1N aqueous HCl (14 mL)
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Type
|
CUSTOM
|
Details
|
The CH3OH is partially removed by vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue is partitioned between EtOAc and 1 N aqueous NaOH
|
Type
|
ADDITION
|
Details
|
Additional 50% aqueous NaOH is added until the aqueous layer pH>12
|
Type
|
WASH
|
Details
|
The EtOAc layer is washed with 1 N aqueous NaOH (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer is then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
DISSOLUTION
|
Details
|
the crude product (175 mg) is dissolved in acetic acid (10 mL)
|
Type
|
WAIT
|
Details
|
the reaction is placed under 50 psi H2 gas in a Parr Shaker for 14 h
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue is partitioned between EtOAc and 1 N aqueous NaOH
|
Type
|
ADDITION
|
Details
|
Additional 50% aqueous NaOH is added until the aqueous layer pH>12
|
Type
|
WASH
|
Details
|
The EtOAc layer is washed with 1 N aqueous NaOH (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer is then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C(=C1)C1CCN(CC1)C)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |